N-[2-(2,4-Dichlorophenoxy)propyl]-3-methoxyaniline
Overview
Description
Preparation Methods
The synthesis of N-[2-(2,4-Dichlorophenoxy)propyl]-3-methoxyaniline involves the reaction of 2,4-dichlorophenol with propylene oxide to form 2-(2,4-dichlorophenoxy)propanol. This intermediate is then reacted with 3-methoxyaniline under specific conditions to yield the final product . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
N-[2-(2,4-Dichlorophenoxy)propyl]-3-methoxyaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro-substituted positions on the aromatic ring.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[2-(2,4-Dichlorophenoxy)propyl]-3-methoxyaniline is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[2-(2,4-Dichlorophenoxy)propyl]-3-methoxyaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . The pathways involved in its action are related to its chemical structure and the nature of its interactions with biological molecules.
Comparison with Similar Compounds
N-[2-(2,4-Dichlorophenoxy)propyl]-3-methoxyaniline is similar to other chlorophenoxy compounds, such as:
Dichlorprop: A chlorophenoxy herbicide used to kill broadleaf weeds.
2,4-Dichlorophenoxyacetic acid (2,4-D): Another herbicide with similar structural features.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-[2-(2,4-dichlorophenoxy)propyl]-3-methoxyaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2NO2/c1-11(21-16-7-6-12(17)8-15(16)18)10-19-13-4-3-5-14(9-13)20-2/h3-9,11,19H,10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHDEYIVUSJLLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=CC(=CC=C1)OC)OC2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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